3-Pyridinemethanol
3-Pyridinemethanol
3-pyridinemethanol is a member of the class of pyridines that is pyridine which is substituted by a hydroxymethyl group at position 3. It has a role as a vasodilator agent and an antilipemic drug. It is a member of pyridines and an aromatic primary alcohol.
3-Pyridinemethanol is a natural product found in Crocus sativus and Nicotiana tabacum with data available.
Alcohol analog of NICOTINIC ACID which is a direct-acting peripheral vasodilator that causes flushing and may decrease blood pressure. It is used in vasospasm and threatened GANGRENE.
3-Pyridinemethanol is a natural product found in Crocus sativus and Nicotiana tabacum with data available.
Alcohol analog of NICOTINIC ACID which is a direct-acting peripheral vasodilator that causes flushing and may decrease blood pressure. It is used in vasospasm and threatened GANGRENE.
Brand Name:
Vulcanchem
CAS No.:
100-55-0
VCID:
VC0001427
InChI:
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2
SMILES:
C1=CC(=CN=C1)CO
Molecular Formula:
C6H7NO
Molecular Weight:
109.13 g/mol
3-Pyridinemethanol
CAS No.: 100-55-0
Cat. No.: VC0001427
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-pyridinemethanol is a member of the class of pyridines that is pyridine which is substituted by a hydroxymethyl group at position 3. It has a role as a vasodilator agent and an antilipemic drug. It is a member of pyridines and an aromatic primary alcohol. 3-Pyridinemethanol is a natural product found in Crocus sativus and Nicotiana tabacum with data available. Alcohol analog of NICOTINIC ACID which is a direct-acting peripheral vasodilator that causes flushing and may decrease blood pressure. It is used in vasospasm and threatened GANGRENE. |
|---|---|
| CAS No. | 100-55-0 |
| Molecular Formula | C6H7NO |
| Molecular Weight | 109.13 g/mol |
| IUPAC Name | pyridin-3-ylmethanol |
| Standard InChI | InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 |
| Standard InChI Key | MVQVNTPHUGQQHK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CO |
| Canonical SMILES | C1=CC(=CN=C1)CO |
| Boiling Point | 266.0 °C |
| Melting Point | -6.5 °C |
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